molecular formula C19H19NO5S2 B2686443 N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide CAS No. 896322-93-3

N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide

Cat. No. B2686443
CAS RN: 896322-93-3
M. Wt: 405.48
InChI Key: GYIGGEXDWQXCAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide, also known as FSE-287, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FSE-287 belongs to the class of sulfonamide compounds and has been shown to exhibit potent inhibitory effects on certain enzymes and biological pathways.

Mechanism of Action

N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide inhibits HDACs by binding to the active site of the enzyme and preventing the removal of acetyl groups from histones. This leads to the accumulation of acetylated histones, which results in the activation of genes that are involved in cell differentiation, apoptosis, and cell cycle arrest. N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide has also been shown to inhibit the activity of other enzymes, such as carbonic anhydrase IX and XI, which are involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide has been shown to exhibit potent anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to exhibit anti-inflammatory effects in animal models of inflammatory bowel disease and rheumatoid arthritis. N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis, which is the process of new blood vessel formation that is required for tumor growth.

Advantages and Limitations for Lab Experiments

N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for HDACs. It has also been shown to exhibit low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide has some limitations, including its poor solubility in water and its instability in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide. One potential application is in the development of novel cancer therapies, either as a standalone treatment or in combination with other anti-cancer agents. N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide may also have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, which are characterized by abnormal histone acetylation patterns. Further research is needed to fully understand the mechanism of action of N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-furyl magnesium bromide in the presence of a catalyst. The resulting intermediate is then reacted with phenylsulfonyl chloride and N,N-diisopropylethylamine to yield N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent inhibitory effects on histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.

properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S2/c1-15-9-11-17(12-10-15)27(23,24)20-14-19(18-8-5-13-25-18)26(21,22)16-6-3-2-4-7-16/h2-13,19-20H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIGGEXDWQXCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide

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